molecular formula C11H12ClF3O B13707392 1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene CAS No. 1369919-31-2

1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene

Cat. No.: B13707392
CAS No.: 1369919-31-2
M. Wt: 252.66 g/mol
InChI Key: BRKXIMAWHAKHEQ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12ClF3O It is a derivative of benzene, where the benzene ring is substituted with a tert-butoxy group, a chloro group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene typically involves the following steps:

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding phenol derivative. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

Properties

CAS No.

1369919-31-2

Molecular Formula

C11H12ClF3O

Molecular Weight

252.66 g/mol

IUPAC Name

4-chloro-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12ClF3O/c1-10(2,3)16-9-5-4-7(12)6-8(9)11(13,14)15/h4-6H,1-3H3

InChI Key

BRKXIMAWHAKHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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